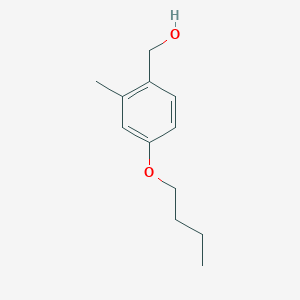

(4-Butoxy-2-methylphenyl)methanol

Description

(4-Butoxy-2-methylphenyl)methanol is a benzyl alcohol derivative with a butoxy (-O-C₄H₉) substituent at the para position (4-position) and a methyl (-CH₃) group at the ortho position (2-position) on the aromatic ring. The molecular formula is C₁₂H₁₈O₂ (calculated molecular weight: 194.27 g/mol).

Properties

IUPAC Name |

(4-butoxy-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-4-7-14-12-6-5-11(9-13)10(2)8-12/h5-6,8,13H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIVYMJYYPEWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxy-2-methylphenyl)methanol typically involves the alkylation of 4-butoxy-2-methylphenol with formaldehyde. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the formation of a phenoxide ion, which then undergoes nucleophilic attack on the formaldehyde, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxy-2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and may be carried out under an inert atmosphere.

Major Products Formed

Oxidation: 4-Butoxy-2-methylbenzaldehyde or 4-Butoxy-2-methylbenzoic acid.

Reduction: 4-Butoxy-2-methylphenylmethane.

Substitution: Various substituted phenylmethanols depending on the substituent introduced.

Scientific Research Applications

(4-Butoxy-2-methylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (4-Butoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymatic pathways, depending on its structure and functional groups. The butoxy and methyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

4-Methoxybenzyl Alcohol (CAS 105-13-5)

- Structure : A benzyl alcohol with a methoxy (-OCH₃) group at the para position.

- Molecular Formula : C₈H₁₀O₂ (MW: 138.16 g/mol).

- Key Differences: The methoxy group is smaller and more electron-donating than butoxy, increasing the hydroxyl group’s acidity. Lower lipophilicity compared to (4-Butoxy-2-methylphenyl)methanol, leading to higher water solubility.

- Applications : Used as a pharmaceutical intermediate. Safety data indicate precautions against prolonged skin/eye contact .

(4-Butylphenyl)methanol (CAS 60834-63-1)

- Structure : Features a butyl (-C₄H₉) group at the para position instead of butoxy.

- Molecular Formula : C₁₁H₁₆O (MW: 164.24 g/mol).

- Key Differences: The absence of an oxygen atom in the substituent reduces polarity, making it more hydrophobic than this compound.

{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol

- Structure : Contains an oxadiazole ring and a tert-butyl group, adding steric bulk and electronic complexity.

- The tert-butyl group increases steric hindrance, which may reduce reactivity compared to the less bulky butoxy group in the target compound .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The butoxy group in this compound provides moderate electron-donating effects, less pronounced than methoxy but more than alkyl groups. This influences reactivity in electrophilic substitution reactions .

- Solubility: Compared to 4-methoxybenzyl alcohol, the longer butoxy chain reduces water solubility but enhances compatibility with nonpolar solvents. This balance may make it useful in biphasic reaction systems .

- Safety : While specific data are lacking, analogs like 4-methoxybenzyl alcohol require precautions against irritation, suggesting similar handling guidelines for the target compound .

Biological Activity

Introduction

(4-Butoxy-2-methylphenyl)methanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a phenolic ring with a butoxy group at the para position and a hydroxymethyl group. Its molecular formula is C12H16O2, and it has a molecular weight of approximately 192.26 g/mol. The presence of both the butoxy and hydroxymethyl groups is thought to influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.26 g/mol |

| Functional Groups | Butoxy, Hydroxymethyl |

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines. Preliminary research suggests that it may induce apoptosis in cancer cells, potentially through the modulation of cellular pathways related to cell cycle regulation and apoptosis.

- Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or receptors that are critical for cancer cell survival. This interaction could lead to increased levels of reactive oxygen species (ROS) within the cells, triggering apoptotic pathways.

-

Case Studies :

- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

- Another investigation highlighted its effects on colon cancer cells, where it was shown to inhibit migration and invasion, suggesting a role in metastasis prevention .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent . Research indicates that it possesses activity against various bacterial strains.

- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria.

-

Case Studies :

- Studies have reported effective inhibition of gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-butoxy-3-methoxyphenyl)methanol | Butoxy and methoxy substitutions | Potential anticancer activity |

| (3-Methoxyphenyl)methanol | Only methoxy substitution | Lower reactivity |

| (4-butoxyphenyl)methanol | Only butoxy substitution | Different solubility |

| This compound | Methyl instead of methoxy | Varies in biological activity |

This table illustrates how variations in functional groups can significantly impact biological activity, highlighting the potential therapeutic applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.